molecular formula C10H9FN4 B1444265 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine CAS No. 1489634-55-0

6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine

Cat. No.: B1444265
CAS No.: 1489634-55-0
M. Wt: 204.2 g/mol
InChI Key: PWCREMJBODODMS-UHFFFAOYSA-N
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Description

6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine is a heterocyclic compound that features both pyridazine and pyridine rings, with a fluorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine moiety can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the pyridine ring.

    N-Methylation: The final step involves the methylation of the nitrogen atom on the pyridazine ring using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxide.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

    Material Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-chloropyridin-3-yl)-N-methylpyridazin-3-amine
  • 6-(5-bromopyridin-3-yl)-N-methylpyridazin-3-amine
  • 6-(5-iodopyridin-3-yl)-N-methylpyridazin-3-amine

Uniqueness

6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4/c1-12-10-3-2-9(14-15-10)7-4-8(11)6-13-5-7/h2-6H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCREMJBODODMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C=C1)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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